4-(5-Chloropyridin-2-yl)morpholine
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Overview
Description
4-(5-Chloropyridin-2-yl)morpholine is an organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring attached to a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloropyridin-2-yl)morpholine typically involves the reaction of 5-chloro-2-bromopyridine with morpholine. The reaction is carried out under basic conditions, often using a palladium catalyst in a Suzuki-Miyaura coupling reaction . The reaction conditions generally include:
Reagents: 5-chloro-2-bromopyridine, morpholine, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloropyridin-2-yl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atom in the morpholine ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with various functional groups replacing the chlorine atom.
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Reduced forms of the pyridine or morpholine rings.
Scientific Research Applications
4-(5-Chloropyridin-2-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of 4-(5-Chloropyridin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromo-3-chloropyridin-2-yl)morpholine
- 4-(6-Chloropyridazin-3-yl)morpholine
- 4-(4-Bromophenyl)morpholine
Uniqueness
4-(5-Chloropyridin-2-yl)morpholine is unique due to the specific positioning of the chlorine atom on the pyridine ring, which influences its reactivity and binding properties. This makes it particularly useful in applications where precise molecular interactions are required.
Properties
IUPAC Name |
4-(5-chloropyridin-2-yl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMQAIZYTSLWPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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